SRI-29329

Overview

Description

SRI-29329 is a potent, specific inhibitor of CDC-like kinase (CLK), with IC50 values of 78 nM, 16 nM, and 86 nM for CLK1, CLK2, and CLK4, respectively .

Synthesis Analysis

There was significant progress in synthesizing the target scaffolds, but future studies are needed to finish this synthesis . Some analogs of SRI-29329 with changed stereochemistry showed increased CLKL IC .Molecular Structure Analysis

The structure of SRI-29329 was published in 2016 . Some members of the series show dual inhibitory activity towards CLK1/24 and CDK1/4 .Chemical Reactions Analysis

The primary mechanism of action of SRI-29329 is to inhibit the presynaptic reuptake of serotonin at the serotonin transporter, subsequently increasing serotonin at the postsynaptic membrane in the serotonergic synapse .Physical And Chemical Properties Analysis

SRI-29329 has a molecular formula of C20H26ClN7 and a molecular weight of 399.92 . It is a solid substance and has a solubility of 50 mg/mL in DMSO (ultrasonic) .Mechanism of Action

Target of Action

SRI-29329 is a specific inhibitor of Cdc-like kinases (CLKs), with IC50 values of 78 nM, 16 nM, and 86 nM for CLK1, CLK2, and CLK4, respectively . CLKs are a family of protein kinases that play pivotal roles in nearly every aspect of cellular function .

Mode of Action

SRI-29329 interacts with its targets, the CLKs, by inhibiting their kinase activity. This inhibition prevents the transfer of the γ-phosphate group from nucleoside triphosphate (typically ATP or GTP) to the hydroxyl group of serine, threonine, or tyrosine residues of the physiological substrate . This interaction results in the modulation of the phosphorylation status of the target proteins, acting as a molecular “on-off” switch that can strongly increase or decrease the enzymatic activity and/or the stability of the phosphorylated protein .

Biochemical Pathways

The inhibition of CLKs by SRI-29329 affects various biological processes such as metabolism, transcription, cell cycle progression, cell movement, apoptosis, and differentiation

Result of Action

The result of SRI-29329’s action is the modulation of the activity and stability of proteins that are targets of CLKs. This modulation can lead to activation or deactivation of signal-transduction pathways that are important in various biological processes . The specific molecular and cellular effects of SRI-29329’s action would depend on the particular proteins and pathways affected.

Safety and Hazards

Future Directions

properties

IUPAC Name |

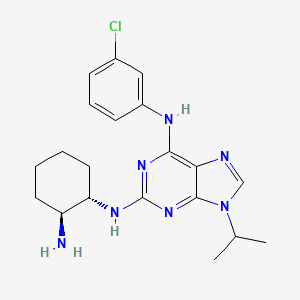

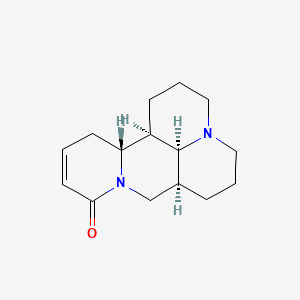

2-N-[(1S,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-propan-2-ylpurine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN7/c1-12(2)28-11-23-17-18(24-14-7-5-6-13(21)10-14)26-20(27-19(17)28)25-16-9-4-3-8-15(16)22/h5-7,10-12,15-16H,3-4,8-9,22H2,1-2H3,(H2,24,25,26,27)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJBCKSRGYPABG-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)N[C@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)